molecular formula C20H17ClN4O3S B3404011 5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1202998-70-6

5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B3404011
CAS No.: 1202998-70-6
M. Wt: 428.9
InChI Key: FVQFDEHHZULLBH-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic bicyclic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This molecule features a thiazolo[4,5-d]pyridazinone core structure, which is substituted with a morpholine ring, a furan-2-yl group, and a 4-chlorobenzyl moiety. Compounds within this structural class have been specifically designed and patented for their anti-cancer properties, indicating their potential as a scaffold for developing novel therapeutic agents . The presence of the morpholine group is a common pharmacophore in many bioactive molecules and can be critical for interaction with biological targets. While the specific mechanism of action for this exact compound may require further elucidation, closely related heterocycles have been identified as inhibitors of pyruvate kinase PKM, a key enzyme in the glycolytic pathway that is often targeted in cancer research . This suggests a potential role in studying tumor metabolism and proliferation. Researchers can utilize this compound as a chemical probe to explore new oncological pathways or as a lead compound for the development of more potent and selective inhibitors. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c21-14-5-3-13(4-6-14)12-25-19(26)17-18(16(23-25)15-2-1-9-28-15)29-20(22-17)24-7-10-27-11-8-24/h1-6,9H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQFDEHHZULLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common synthetic routes include:

    Formation of the Thiazolopyridazinone Core: This step often involves the reaction of appropriate thioamides with hydrazine derivatives under controlled conditions to form the thiazolopyridazinone ring system.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the thiazolopyridazinone intermediate.

    Attachment of the Furan Ring: The furan ring is typically introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using furan-2-boronic acid or furan-2-yl halides.

    Morpholine Incorporation: The morpholine moiety is often introduced via nucleophilic substitution or addition reactions, where morpholine reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Catalysts: Palladium catalysts (Pd/C, Pd(OAc)2), Lewis acids (AlCl3, BF3)

Major Products

    Oxidation Products: Furan-2,5-dicarboxylic acid derivatives

    Reduction Products: Amino derivatives of the compound

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, potentially affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiazolo[4,5-d]pyridazinones

Compound Name Position 2 Substituent Position 5 Substituent Position 7 Substituent Key Biological Activity Source
Target Compound Morpholine 4-Chlorobenzyl Furan-2-yl Not explicitly reported N/A
7-(2-Furyl)-2-pyrrolidin-1-yl derivative Pyrrolidine Chloroacetamides (variable) Furan-2-yl Strong analgesic (Hot Plate Test)
7-Phenyl-2-pyrrolidinyl derivative [10a] Pyrrolidine Hydrazine-derived Phenyl High synthetic yield
7-Phenyl-2-piperidinyl derivative [9b] Piperidine Hydrazine-derived Phenyl Moderate solubility

Comparison of Position-Specific Substituents

Position 2: Morpholine vs. Other Amines

  • Morpholine’s electron-rich nature may also influence binding to analgesic targets .
  • Pyrrolidine ([3], [10a]) : This five-membered amine lacks oxygen, reducing solubility but increasing lipophilicity. In , pyrrolidine derivatives exhibited strong analgesic activity, suggesting steric or electronic compatibility with target receptors .
  • Piperidine ([9b]) : The six-membered piperidine ring offers intermediate solubility and bulkier steric hindrance, which may reduce receptor affinity compared to morpholine or pyrrolidine .

Position 5: 4-Chlorobenzyl vs. Alkyl/Aryl Groups

  • 4-Chlorobenzyl (Target Compound) : The chlorine atom at the para position introduces electron-withdrawing effects, which may reduce electron density at the pharmacophore but increase lipophilicity for membrane penetration.
  • Chloroacetamides ([3]) : Derivatives with N-substituted chloroacetamides at position 5 demonstrated enhanced analgesic effects when paired with electron-donating groups (e.g., methoxy), highlighting the importance of substituent electronics .

Position 7: Furan-2-yl vs. Phenyl and Other Aryl Groups

  • Furan-2-yl (Target Compound, [3]) : The furan ring’s electron-rich nature may facilitate π-π stacking or hydrogen bonding with receptors, as seen in ’s high-activity derivatives .
  • Phenyl ([2], [10a]): Phenyl groups contribute hydrophobicity, which may improve binding to lipophilic pockets but reduce solubility.

Q & A

Basic Question: What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the thiazolo[4,5-d]pyridazine core. Key steps include:

  • Coupling reactions to introduce the 4-chlorobenzyl and furan-2-yl substituents.
  • Morpholino group incorporation via nucleophilic substitution or condensation.
    Optimization strategies:
  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction homogeneity and intermediate stability .
  • Monitor reaction progress with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediates and byproducts .
  • Purify final products via column chromatography or recrystallization using solvent systems like ethyl acetate/hexane .

Basic Question: How is the compound’s structure confirmed experimentally?

Methodological Answer:
Structural elucidation requires a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and connectivity. For example, the morpholino group’s protons appear as a singlet near δ 3.5–3.7 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak matching theoretical mass) .
  • X-ray Crystallography (if crystals are obtainable): Provides definitive confirmation of stereochemistry and intermolecular interactions .

Advanced Question: What strategies are recommended for resolving contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., reference inhibitors) .
  • Compound stability : Perform stability studies under assay conditions (e.g., pH, temperature) using HPLC to detect degradation .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl substituents) to identify structure-activity relationships (SAR) .

Advanced Question: How can researchers design experiments to probe the compound’s mechanism of action?

Methodological Answer:

  • Kinase inhibition assays : Test against panels of kinases (e.g., serine/threonine or tyrosine kinases) to identify targets .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound binding .
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding modes, guided by X-ray or cryo-EM structures of homologous proteins .

Advanced Question: What are the key considerations for SAR studies involving this compound?

Methodological Answer:
Focus on modifying:

  • Substituent electronic effects : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate binding affinity .
  • Heterocycle variation : Substitute the furan-2-yl ring with thiophene or pyridine to assess π-stacking interactions .
  • Morpholino replacement : Test alternative amines (e.g., piperidine) to evaluate steric and electronic contributions to solubility and potency .

Advanced Question: How can computational methods enhance understanding of this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility in aqueous or lipid environments .
  • ADMET prediction tools : Use platforms like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced Question: What experimental approaches address contradictory data in thermal stability studies?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Compare melting points and decomposition profiles across batches to identify impurities or polymorphs .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating rates (e.g., 10°C/min) to assess hygroscopicity or solvent retention .

Basic Question: How should researchers handle hygroscopicity or oxidative degradation during storage?

Methodological Answer:

  • Store under inert atmosphere (argon or nitrogen) in airtight containers with desiccants (e.g., silica gel) .
  • Prepare lyophilized samples for long-term storage and reconstitute in degassed solvents (e.g., DMSO) before use .

Advanced Question: What strategies mitigate low yields in late-stage functionalization steps?

Methodological Answer:

  • Optimize catalyst systems : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions, with ligands tailored to steric demands .
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Screen protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step syntheses .

Advanced Question: How can researchers validate off-target effects in cellular assays?

Methodological Answer:

  • CRISPR-Cas9 knockout models : Generate cell lines lacking putative targets to confirm on-target effects .
  • Proteome profiling : Use mass spectrometry-based proteomics to identify differentially expressed proteins post-treatment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

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